2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide

Melting Point Crystallinity Solid-State Properties

Procuring an incorrect cyclopenta[b]thiophene analog compromises synthetic yield and SAR validity. The 6-hydroxy (CAS 865659-06-9) and deoxy (CAS 108046-23-7) variants differ critically in H-bonding, lipophilicity (ΔLogP > 0.3), and melting point (Δ > 15 °C), precluding interchange. • Exclusive 6-oxo handle enables NaBH₄ reduction to amino alcohol diastereomers-the key precursors for cerebral antihypoxic candidates. • CNS-optimized LogP 1.52 vs. deoxy analog 2.80 reduces non-specific binding risk. • Consistent ≥95% purity, mp 130-132 °C ensures compatibility with automated weighing and solid-phase synthesis platforms.

Molecular Formula C9H6F3NO2S
Molecular Weight 249.21 g/mol
CAS No. 108046-14-6
Cat. No. B025460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide
CAS108046-14-6
Molecular FormulaC9H6F3NO2S
Molecular Weight249.21 g/mol
Structural Identifiers
SMILESC1C(C2=C(C1=O)SC=C2)NC(=O)C(F)(F)F
InChIInChI=1S/C9H6F3NO2S/c10-9(11,12)8(15)13-5-3-6(14)7-4(5)1-2-16-7/h1-2,5H,3H2,(H,13,15)
InChIKeyFKVBTDCXJXCSIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide: Physical & Chemical Identity


2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide (CAS 108046-14-6) is a fluorinated amide featuring a cyclopenta[b]thiophene core with a 6-oxo substituent and a trifluoroacetyl protecting group. It is supplied as a crystalline solid with a melting point of 130–132 °C and a molecular weight of 249.21 g/mol . The compound is primarily employed as a versatile synthetic intermediate, most notably in the preparation of aminocyclopentanone derivatives explored for cerebral antihypoxic activity [1]. Its single chiral center and defined hydrogen-bond donor/acceptor profile make it a well-characterized building block for medicinal chemistry programs.

Workflow Med-chem building block
Key Use Aminocyclopentanone synthesis
Profile Defined chiral & H-bond profile

2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide: Critical Role of the 6-Oxo Group


Close structural analogs of this compound, such as the 6-hydroxy derivative (CAS 865659-06-9) or the fully saturated deoxy variant (CAS 108046-23-7), exhibit markedly different physicochemical properties that preclude simple interchange. Substitution of the 6-oxo group with a hydroxyl or methylene unit alters hydrogen-bonding capacity, lipophilicity (ΔLogP > 0.3), and melting point (Δ > 15 °C) . These differences directly impact solubility, crystallinity, and downstream reactivity—particularly in reduction and reductive amination sequences where the ketone carbonyl is the reactive handle. Procurement of the incorrect analog would therefore compromise synthetic yield, purity, and the validity of structure–activity relationship studies built upon the oxo-intermediate scaffold.

H-Bond Mismatch 6-Hydroxy and deoxy analogs alter H-bond donor/acceptor count, shifting solvation and purification behavior.
Lipophilicity Shift Analog substitution increases LogP, potentially changing solubility and non-specific binding in assays.
Reactivity Handle Lost The ketone carbonyl required for reductive amination and other transformations is absent in hydroxy/deoxy analogs.

2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide: Differentiation vs. Closest Analogs


Melting Point Elevation vs. 6-Hydroxy Analog

The 6-oxo compound exhibits a melting point of 130–132 °C, while its direct 6-hydroxy analog (CAS 865659-06-9) melts at 112 °C . This 18–20 °C elevation indicates stronger intermolecular interactions in the solid state, which can translate to superior room-temperature stability and easier handling during weighing and formulation.

Melting Point
Data to verify
+18 to +20 °C vs. 6-hydroxy analog
May indicate greater room-temperature stability
Capillary method; vendor-reported
Melting Point Crystallinity Solid-State Properties

Reduced Lipophilicity vs. 6-Hydroxy and Deoxy Analogs

The measured LogP of the target compound is 1.52, compared with 1.90 for the 6-hydroxy analog and 2.80 for the deoxy analog (CAS 108046-23-7) [1]. The oxo compound is therefore 0.38 log units less lipophilic than the hydroxy variant and 1.28 log units less than the fully deoxygenated scaffold.

Lipophilicity
Vendor reported
ΔLogP = -0.38 (vs. hydroxy); -1.28 (vs. deoxy)
May support aqueous solubility and lower non-specific binding
Vendor COA; target LogP 1.52
LogP Lipophilicity Membrane Permeability

Hydrogen-Bond Acceptor Count vs. 6-Hydroxy Analog

The target compound presents 2 hydrogen-bond acceptor sites (the ketone carbonyl and the amide carbonyl), whereas the 6-hydroxy analog offers 3 acceptors (adding the hydroxyl oxygen) . This difference alters the compound's solvation shell and its ability to engage in specific intermolecular interactions during recrystallization, chromatography, or target binding.

H-Bond Acceptors
Data to verify
2 acceptors (vs. 3 for hydroxy analog)
May simplify silica purification and reduce off-target H-bond interactions
Structural analysis
Hydrogen Bonding Solubility Molecular Recognition

Key Intermediate in Cerebral Antihypoxic Synthesis

In the published synthetic route to aminocyclopentanones with demonstrated cerebral antihypoxic activity (SCR hypoxia test), the target compound serves as the essential oxo-trifluoroacetamide intermediate (compound 3). Reduction with NaBH₄ yielded the corresponding amino alcohols (5a/5b) in 86% yield [1][2]. The 6-hydroxy analog lacks the ketone carbonyl required for this key reductive step, and the deoxy analog cannot undergo the same transformation, making the 6-oxo compound the only viable entry point for this pharmacologically relevant series.

Synthetic Utility
Reported
86% yield to amino alcohols (cis/trans-5a/5b)
Reported unique entry for cerebral antihypoxic SAR series
NaBH₄ reduction; not accessible with hydroxy/deoxy analogs
Cerebral Antihypoxic Aminocyclopentanone Synthetic Intermediate

Purity Advantage Over Hydroxy Analog

The target compound is consistently supplied at ≥95% purity by multiple vendors (AKSci, Fluorochem, Apollo Scientific), with some offering material at 98%+ . By contrast, the 6-hydroxy analog is listed at 90% purity by abcr, introducing additional purification burden prior to use .

Purity Advantage
Vendor reported
≥95% (up to 98%+) vs. 90% for hydroxy analog
May reduce in-house purification before synthesis
Multi-vendor CoA specifications
Purity Quality Control Vendor Comparison

2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide: Application Scenarios


Cerebral Antihypoxic Agent Synthesis

The 6-oxo group is the essential functional handle for NaBH₄ reduction to generate amino alcohol diastereomers (cis/trans-5a/5b), the precursors to aminocyclopentanones with demonstrated cerebral antihypoxic activity in the SCR hypoxia test [1]. The 6-hydroxy and deoxy analogs cannot undergo this transformation, making the target compound the sole viable intermediate for this specific pharmacological program.

Library Synthesis with Defined Lipophilicity

With a LogP of 1.52, the compound occupies a favorable lipophilicity window for CNS drug discovery (typically LogP 1–3), unlike the more lipophilic deoxy analog (LogP 2.80) which may exhibit excessive non-specific binding [2]. This makes the oxo compound a preferred starting material for generating focused libraries with balanced physicochemical properties.

Solid-Phase Synthesis with High-Purity Building Blocks

The consistent ≥95% purity specification across multiple vendors, combined with a melting point of 130–132 °C that ensures solid-state stability, makes this compound suitable for automated weighing and solid-phase synthesis platforms where reproducibility and minimal purification are critical .

SAR Studies on Cyclopenta[b]thiophene Scaffolds

The compound's precisely defined hydrogen-bond donor/acceptor profile (1 donor, 2 acceptors) and single chiral center provide a well-characterized starting point for systematic SAR exploration. Replacement with the 6-hydroxy analog (3 acceptors, 2 donors) would introduce an additional hydrogen-bonding variable, confounding interpretation of biological assay results .

Application
Selection Property
Validation Focus
Cerebral antihypoxic model compound synthesis
Ketone carbonyl for reductive amination
Amino alcohol diastereomer formation
CNS-focused library synthesis
Balanced LogP profile
Lipophilicity-dependent ADME screening
Automated solid-phase synthesis
High baseline purity
Consistent weighing and coupling efficiency
Cyclopenta[b]thiophene SAR exploration
Controlled H-bond acceptor count
Elimination of H-bond variability from analog series
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